molecular formula C16H18N2O2 B562299 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one CAS No. 1076199-97-7

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one

Cat. No.: B562299
CAS No.: 1076199-97-7
M. Wt: 270.332
InChI Key: FJJYGDCEVNJNMM-UHFFFAOYSA-N
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Description

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of carboxamides It features a pyridinone ring substituted with a phenyl group and a diethylcarboxamide moiety

Scientific Research Applications

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. Given its structural similarity to compounds with anticandidal activity, it might be of interest in the development of new drugs for the treatment of fungal infections .

Mechanism of Action

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its molecular structure and the functional groups present. For instance, the presence of the carboxamide group could influence the compound’s solubility, affecting its absorption and distribution within the body .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and efficacy. For example, carboxamides are generally stable under physiological conditions, but can be hydrolyzed under acidic or basic conditions .

Biochemical Analysis

Biochemical Properties

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . By inhibiting NAMPT, this compound can modulate cellular NAD+ levels, impacting cellular metabolism and energy production. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating NAD+ levels through NAMPT inhibition, this compound can affect the activity of sirtuins, a family of NAD±dependent deacetylases that play a crucial role in regulating gene expression and cellular stress responses . Furthermore, this compound may impact cellular energy metabolism by altering the balance of NAD+/NADH, thereby influencing processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and subsequent modulation of their activities. This compound binds to the active site of NAMPT, inhibiting its enzymatic activity and reducing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+ . This inhibition leads to decreased NAD+ levels, which in turn affects the activity of NAD±dependent enzymes such as sirtuins. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of NAMPT activity and persistent alterations in cellular NAD+ levels. These changes can have lasting effects on cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit NAMPT activity and modulate NAD+ levels without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in preclinical studies to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ biosynthesis and energy metabolism. By inhibiting NAMPT, this compound disrupts the NAD+ salvage pathway, leading to decreased NAD+ levels and altered metabolic flux . This disruption can impact various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported across cell membranes via passive diffusion, given its lipophilic nature . Once inside the cell, this compound may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells can influence its efficacy and potential off-target effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound is likely to localize in the cytoplasm, where it can interact with NAMPT and other cytoplasmic proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the mitochondria, through targeting signals or post-translational modifications. The compound’s localization within these compartments can influence its ability to modulate cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one typically involves the reaction of 1-phenylpyridin-2(1H)-one with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylcarbamoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or pyridinone derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylformamide
  • N,N-Dimethylacetamide
  • N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

N,N-diethyl-6-oxo-1-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-17(4-2)16(20)13-10-11-15(19)18(12-13)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJYGDCEVNJNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652548
Record name N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-97-7
Record name N,N-Diethyl-1,6-dihydro-6-oxo-1-phenyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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